Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride
CAS No.: 78287-52-2
Cat. No.: VC3810780
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78287-52-2 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 g/mol |
| IUPAC Name | benzyl 4-aminobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H |
| Standard InChI Key | RMWDQEXMBCJNFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCN.Cl |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.703 g/mol . Its structure consists of a four-carbon butanoic acid chain substituted with an amino group at the fourth position, esterified with a phenylmethyl (benzyl) group, and neutralized as a hydrochloride salt. The hydrochloride counterion improves stability and crystallinity, making the compound suitable for storage and handling in laboratory settings .
Key Physicochemical Parameters
While experimental data on melting and boiling points remain unreported, computational predictions suggest moderate polarity due to the presence of the amino and ester functional groups. The calculated logP value of 2.97 indicates significant lipophilicity, which enhances membrane permeability compared to GABA (logP ≈ -1.03) . The polar surface area (52.32 Ų) further underscores its potential to engage in hydrogen bonding, a critical factor in biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.703 g/mol |
| logP | 2.97 |
| Polar Surface Area | 52.32 Ų |
| Exact Mass | 229.087 g/mol |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
-
Esterification: 4-Aminobutanoic acid reacts with benzyl alcohol under acidic catalysis (e.g., HCl or H₂SO₄) to form the benzyl ester. This step often employs reflux conditions in anhydrous toluene or dichloromethane to drive the reaction to completion .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from ethanol or acetone .
A modified protocol reported by Valerio et al. (1993) utilizes phosphoryl chloride (POCl₃) and diisopropylamine to generate benzyl 4-isocyanobutanoate as an intermediate, which is subsequently hydrolyzed to the target compound . This method achieves a 72% yield under optimized conditions .
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to enhance efficiency. Catalytic systems involving palladium complexes, as described in patent US5217996A, have been adapted for analogous compounds, suggesting potential scalability for this ester . For instance, cross-coupling reactions with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) in toluene at 100°C could streamline intermediate synthesis .
Chemical Reactivity and Derivative Formation
Hydrolysis and Functional Group Interconversion
The benzyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, regenerating 4-aminobutanoic acid and benzyl alcohol . This property is exploited in prodrug designs, where enzymatic cleavage in vivo releases the active GABA analog.
Nucleophilic Substitution
The primary amino group undergoes reactions typical of aliphatic amines, including:
-
Acylation: Formation of amides with acyl chlorides or anhydrides.
-
Alkylation: Quaternization with alkyl halides to yield ammonium salts.
-
Schiff Base Formation: Condensation with carbonyl compounds .
Notably, the hydrochloride salt’s ionic character moderates nucleophilicity, requiring deprotonation for efficient substitution .
Applications in Pharmaceutical Research
GABAergic System Modulation
As a GABA prodrug, the compound’s enhanced lipophilicity facilitates blood-brain barrier penetration, making it a candidate for treating neurological disorders such as epilepsy and anxiety . Preclinical studies highlight its ability to elevate GABA levels in synaptic clefts, though in vivo efficacy data remain preliminary .
Intermediate in Heterocyclic Synthesis
The compound serves as a building block for nitrogen-containing heterocycles. For example, cyclization with nitriles or ketones yields pyrrolidinones and β-lactams, structures prevalent in antibiotics and kinase inhibitors .
Table 2: Representative Derivatives and Applications
| Derivative | Synthetic Route | Potential Application |
|---|---|---|
| 4-Aminobutanamide | Hydrolysis | GABA receptor agonist |
| N-Acylated analogs | Acylation | Anticonvulsant agents |
| Biphenyl conjugates | Suzuki-Miyaura coupling | Anticancer agents |
Future Research Directions
-
Pharmacokinetic Profiling: Clarify absorption, distribution, metabolism, and excretion (ADME) parameters in mammalian models.
-
Targeted Delivery Systems: Develop nanoparticle or liposome formulations to enhance brain-specific delivery.
-
Structure-Activity Relationships (SAR): Systematically modify the benzyl and amino groups to optimize receptor binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume